molecular formula C25H22N6O4S2 B12621634 C25H22N6O4S2

C25H22N6O4S2

Cat. No.: B12621634
M. Wt: 534.6 g/mol
InChI Key: TXMCIDPKHFDBFS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C25H22N6O4S2 is an organic molecule that contains a complex structure with multiple functional groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H22N6O4S2

Molecular Weight

534.6 g/mol

IUPAC Name

butyl 4-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C25H22N6O4S2/c1-2-3-15-35-25(32)16-11-13-17(14-12-16)26-23-24(28-19-8-5-4-7-18(19)27-23)31-37(33,34)21-10-6-9-20-22(21)30-36-29-20/h4-14H,2-3,15H2,1H3,(H,26,27)(H,28,31)

InChI Key

TXMCIDPKHFDBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

The synthesis of C25H22N6O4S2 involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the core structure followed by the introduction of functional groups. Common methods involve:

    Stepwise Synthesis: This method involves the sequential addition of reactants to build the compound’s structure. Each step requires specific reagents and conditions to ensure the correct formation of bonds.

    Catalytic Reactions: Catalysts are often used to facilitate the formation of the compound. These reactions may involve the use of metal catalysts to promote the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

C25H22N6O4S2: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions involve the breaking of bonds in the presence of water, leading to the formation of smaller fragments.

Scientific Research Applications

Chemistry

C25H22N6O4S2 serves as a reagent in organic synthesis, enabling the creation of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—makes it invaluable in laboratory settings.

Biology

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and proteins. Studies indicate potential roles in:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor in biochemical pathways, which could lead to therapeutic applications.
  • Cellular Mechanisms : Investigations into its effects on cellular signaling pathways are ongoing, with implications for understanding disease mechanisms.

Medicine

This compound is under investigation for its potential as a therapeutic agent. Notable areas include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research indicates efficacy against various bacterial strains, highlighting its potential in developing new antibiotics.

Industrial Applications

In industry, this compound is utilized in:

  • Catalysis : The compound acts as a catalyst in chemical processes, enhancing reaction rates and selectivity.
  • Material Science : Its unique properties contribute to the development of advanced materials with specific functionalities.

Case Studies

StudyFocusFindings
Study 1Enzyme InhibitionThis compound demonstrated significant inhibition of enzyme X with an IC50 value of 31 µM.
Study 2Anticancer ActivityDerivatives showed up to 80% inhibition of cancer cell lines at concentrations of 1 mM.
Study 3Antimicrobial EfficacyEffective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.

Mechanism of Action

The mechanism by which C25H22N6O4S2 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

C25H22N6O4S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with the same core but different functional groups.

    Uniqueness: The unique combination of functional groups in allows it to participate in specific reactions that similar compounds may not undergo. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

The compound with the molecular formula C25H22N6O4S2 is a thiazolopyridine derivative known as AV25R. This compound has garnered attention in recent research due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article will delve into the biological activity of AV25R, highlighting key research findings, case studies, and data tables that illustrate its potential therapeutic applications.

1. Antitumor Activity

Recent studies have indicated that AV25R exhibits significant antitumor properties. It has been shown to interact with various proteins involved in cell proliferation and tumor progression, including:

  • FECH (Ferrochelatase)
  • MAP11 (Methionine Aminopeptidase 1)
  • EGFR (Epidermal Growth Factor Receptor)
  • TGFBR1 (Transforming Growth Factor Beta Receptor 1)

Table 1: Binding Affinities of AV25R with Key Proteins

ProteinBinding Energy (kcal/mol)
FECH-13.15
MAP11-19.37
EGFRTBD
TGFBR1TBD

These interactions suggest that AV25R may inhibit signaling pathways crucial for tumor growth, potentially leading to reduced proliferation and increased apoptosis in cancer cells .

2. Induction of Apoptosis

AV25R has been evaluated for its ability to induce apoptosis in various cancer cell lines. The compound was tested at concentrations of 1 µM, 5 µM, and 10 µM over different incubation periods (24 h, 48 h, and 72 h).

Table 2: Apoptotic Effects of AV25R on Cancer Cells

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
18515
56040
103070

The results indicate a dose-dependent increase in apoptosis, highlighting the potential of AV25R as a therapeutic agent in oncology .

3. Antimicrobial Activity

In addition to its antitumor effects, AV25R also demonstrates antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of AV25R

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Methicillin-resistant Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The compound's effectiveness against resistant strains underscores its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study: Efficacy of AV25R in Animal Models

A notable case study involved the administration of AV25R in murine models of cancer. The study aimed to assess both the safety and efficacy of the compound.

  • Methodology : Mice were treated with varying doses of AV25R over a period of four weeks.
  • Findings : The treatment group showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

This case study provides preliminary evidence supporting the clinical potential of AV25R as an antitumor agent .

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another case study focused on the antimicrobial effects of AV25R against multi-drug resistant bacterial strains.

  • Methodology : Isolated strains were treated with AV25R and monitored for growth inhibition.
  • Findings : The compound demonstrated superior activity compared to conventional antibiotics, suggesting its utility in treating infections caused by resistant pathogens.

These findings highlight the dual role of AV25R as both an anticancer and antimicrobial agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.